1: Yucel T, Gonullu D, Orhan Gurer A, Duzman R, Nihat Koksoy F, Yilmaz N, Sit M. The effects on diet, anastomotic type, and loxiglumide on gastric emptying following gastrojejunostomy. Int J Surg. 2009 Apr;7(2):163-7. doi: 10.1016/j.ijsu.2009.01.010. Epub 2009 Feb 13. PubMed PMID: 19342323.
2: Kanemitsu D, Sakagami J, Motoyoshi T, Nakajima T, Kataoka K. Effects of the cholecystokinin A receptor antagonist loxiglumide on the proliferation and cell cycle time of pancreatic acinar cells in rats. Pancreas. 2006 Mar;32(2):190-6. PubMed PMID: 16552340.
3: Katschinski M. Loxiglumide Rotta research. IDrugs. 2002 May;5(5):469-74. PubMed PMID: 15570466.
4: Fanali S, D'Orazio G, Quaglia MG, Rocco A. Use of a hepta-Tyr antibiotic modified silica stationary phase for the enantiomeric resolution of D,L-loxiglumide by electrochromatography and nano-liquid chromatography. J Chromatogr A. 2004 Oct 8;1051(1-2):247-52. PubMed PMID: 15532580.
5: Ishizaki K, Kinbara S, Kawamura M, Kimura K, Shiratori K, Takeuchi T. Effect of cholecystokinin1 receptor antagonist loxiglumide (CR1505) on basal pancreatic exocrine secretion in conscious rats. Pancreas. 2003 Jan;26(1):87-91. PubMed PMID: 12499923.
6: Shiratori K, Takeuchi T, Satake K, Matsuno S; Study Group of Loxiglumide in Japan. Clinical evaluation of oral administration of a cholecystokinin-A receptor antagonist (loxiglumide) to patients with acute, painful attacks of chronic pancreatitis: a multicenter dose-response study in Japan. Pancreas. 2002 Jul;25(1):e1-5. PubMed PMID: 12131781.
7: Ogura Y, Matsuda S, Itho M, Sasaki H, Tanigawa K, Shimomura M. Inhibitory effect of loxiglumide (CR 1505), a cholecystokinin receptor antagonist, on N-nitrosobis(2-oxopropyl) amine-induced biliary carcinogenesis in Syrian hamsters. World J Surg. 2002 Mar;26(3):359-65. Epub 2002 Jan 18. PubMed PMID: 11865375.
8: Beglinger C, Degen L, Matzinger D, D'Amato M, Drewe J. Loxiglumide, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans. Am J Physiol Regul Integr Comp Physiol. 2001 Apr;280(4):R1149-54. PubMed PMID: 11247838.
9: Ochi K, Harada H, Satake K. Clinical evaluation of cholecystokinin-A- receptor antagonist (loxiglumide) for the treatment of acute pancreatitis. A preliminary clinical trial. Study Group of Loxiglumide in Japan. Digestion. 1999;60 Suppl 1:81-5. PubMed PMID: 10026438.
10: Satake K, Kimura K, Saito T. Therapeutic effects of loxiglumide on experimental acute pancreatitis using various models. Digestion. 1999;60 Suppl 1:64-8. PubMed PMID: 10026435.
11: Kimura K, Tominaga K, Fujii M, Saito T, Kasai H. Effects of loxiglumide on experimental acute pancreatitis in comparison with gabexate mesilate. Arzneimittelforschung. 1998 Jan;48(1):65-9. PubMed PMID: 9522035.
12: Fukamizu Y, Nakajima T, Kimura K, Kanda H, Fujii M, Saito T, Kasai H. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist. Arzneimittelforschung. 1998 Jan;48(1):58-64. PubMed PMID: 9522034.
13: Ninomiya K, Saito T, Wakatsuki K, Saeki M, Kato T, Edano K, Kasai H, Kimura K, Fujii M. Effects of loxiglumide on pancreatic exocrine secretion stimulated by meal in conscious dogs. Arzneimittelforschung. 1998 Jan;48(1):55-7. PubMed PMID: 9522033.
14: Ninomiya K, Saito T, Wakatsuki K, Saeki M, Kato T, Kasai H, Kimura K, Fujii M. Effects of loxiglumide on pancreatic exocrine secretion stimulated by cholecystokinin-8 in conscious dogs. Arzneimittelforschung. 1998 Jan;48(1):52-4. PubMed PMID: 9522032.
15: Saito T, Ukai K, Masuda T, Nakagawa T, Kimura K, Fujii M, Wakatsuki K, Saeki M, Kasai H. General pharmacological profile of the novel cholecystokinin-A antagonist loxiglumide. Arzneimittelforschung. 1997 Dec;47(12):1375-82. PubMed PMID: 9450167.
16: Imoto I, Yamamoto M, Jia DM, Otsuki M. Effect of chronic oral administration of the CCK receptor antagonist loxiglumide on exocrine and endocrine pancreas in normal rats. Int J Pancreatol. 1997 Dec;22(3):177-85. PubMed PMID: 9444548.
17: Schwizer W, Borovicka J, Kunz P, Fraser R, Kreiss C, D'Amato M, Crelier G, Boesiger P, Fried M. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist loxiglumide. Gut. 1997 Oct;41(4):500-4. PubMed PMID: 9391249; PubMed Central PMCID: PMC1891533.
18: Wakatsuki K, Saito T, Saeki M, Ninomiya K, Kasai H, Kimura K, Fujii M. Cholecystokinin antagonistic activities of loxiglumide. Arzneimittelforschung. 1997 Oct;47(10):1130-3. PubMed PMID: 9368707.
19: Militello C, Sperti C, Di Prima F, Pedrazzoli S. Clinical evaluation and safety of loxiglumide (CCK-A receptor antagonist) in nonresectable pancreatic cancer patients. Italian Pancreatic Cancer Study Group. Pancreas. 1997 Apr;14(3):222-8. PubMed PMID: 9094151.
20: Beckh K, Dirks A, Koop I, Koop H, Adler G. Impairment of hepatic transport processes in perfused rat liver by the specific CCK receptor antagonist loxiglumide. Res Exp Med (Berl). 1997;197(3):125-35. PubMed PMID: 9406280.